N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

Catalog No.
S1534677
CAS No.
1622-12-4
M.F
C20H18N4
M. Wt
314.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-anilino-4-methyl-N-phenyliminobenzenecarboximid...

CAS Number

1622-12-4

Product Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

IUPAC Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3

InChI Key

FEYZMOAOMKSFOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
AN-7 is a chemical compound that was first synthesized and characterized in the 1980s by a team of chemists at the University of Nebraska. It is a member of the iminoquinone family of compounds and is often referred to as a quinoneimine. AN-7's unique structure and properties make it a promising candidate for various applications in research and industry.
AN-7 is a yellow-orange powder that is insoluble in water and most organic solvents. It has a molecular formula of C21H18N4O and a molecular weight of 350.4 g/mol. AN-7 has a melting point of 211-214°C and a boiling point of 532.7°C. Its density is 1.32 g/cm³.
AN-7 can be synthesized through a multistep reaction involving the condensation of aniline and anhydrous zinc chloride to form 4-methyl-N-phenylaniline, which is then reacted with phthalic anhydride to form a diimide intermediate. The diimide intermediate is then reacted with ammonium acetate to form AN-7. Characterization of AN-7 involves various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
AN-7 can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR). These methods are used to quantify the amount of AN-7 in a sample, identify impurities, and confirm its structure.
AN-7 has been shown to exhibit various biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. Studies have shown that AN-7 induces apoptosis (programmed cell death) in various cancer cell lines and inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. AN-7 also has antiviral activity against hepatitis C virus (HCV) and herpes simplex virus (HSV).
Studies have shown that AN-7 has low toxicity in animal models at doses up to 500 mg/kg. However, more studies are needed to determine the long-term effects of AN-7 exposure and its safety in humans.
AN-7 has a wide range of potential applications in various fields of research and industry such as medicine, agriculture, and materials science. In medicine, AN-7 can be used as an anti-cancer agent and an anti-inflammatory agent. In agriculture, AN-7 can be used as a pesticide or herbicide. In materials science, AN-7 can be used as a dye or pigment.
Research on AN-7 is still in its early stages, and much remains to be learned about its properties and potential applications. However, several studies have shown promising results in the areas of anti-cancer, anti-inflammatory, and antiviral activity.
If the potential of AN-7 is fully realized, it could have significant implications in various fields of research and industry. In medicine, AN-7 could be used to develop new anti-cancer and anti-inflammatory drugs. In agriculture, AN-7 could be used to develop more effective and environmentally-friendly pesticides and herbicides. In materials science, AN-7 could be used to develop new dyes, pigments, and other materials.
Despite its promising properties, AN-7 has some limitations and challenges that need to be addressed. For example, its low solubility in water and most organic solvents can limit its applications. Additionally, more research is needed to determine the long-term effects of AN-7 exposure and its safety in humans.
for research on AN-7 include developing new synthesis routes to improve its solubility and purity, conducting more studies on its toxicity and safety in humans, and exploring its potential applications in other fields such as catalysis and energy storage.
In conclusion, AN-7 is a promising chemical compound that has the potential for various applications in research and industry. Its unique structure and properties make it an attractive candidate for developing new drugs, pesticides, and materials. However, more research is needed to fully understand its properties and potential applications, as well as its long-term effects on human health and the environment.

XLogP3

6.1

Dates

Modify: 2023-08-15

Explore Compound Types